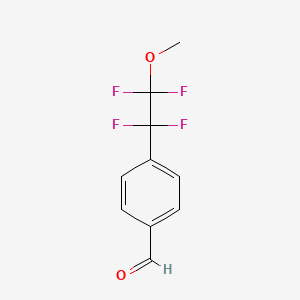

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde (TMBA) is a chemical compound with the CAS Number: 2193059-17-3 . It has a molecular weight of 236.17 and is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H8F4O2/c1-16-10(13,14)9(11,12)8-4-2-7(6-15)3-5-8/h2-6H,1H3 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 236.17 .Scientific Research Applications

Linkers for Solid Phase Organic Synthesis

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde and related compounds have been explored in the context of solid phase organic synthesis. Studies have shown that electron-rich benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, can be used as linkers for solid phase organic synthesis. These linkers facilitate the synthesis of various secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides with high purity and yield (Swayze, 1997).

Optical Properties in Metal Complexes

Research on aluminum and zinc quinolates using substituted benzaldehydes, including 4-methyl(methoxy or chloro)benzaldehyde, revealed their significant thermal stability and processability. These complexes show potential in emitting blue-green light with photoluminescence (PL), which is considerably red-shifted relative to reference complexes. The nature of the substituent on the chelating ligand influences the location of the PL maximum (Barberis & Mikroyannidis, 2006).

Synthesis of Polymerizable Fluorosurfactants

In the field of polymer science, the synthesis of polymerizable fluorinated surfactants, such as sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(4-vinylphenyl)ethoxy)ethanesulfonate, has been achieved through reactions involving benzaldehyde derivatives. These surfactants are valuable for constructing nanostructured proton-conducting membranes, demonstrating the versatile applications of fluorinated benzaldehydes in material science (Wadekar, Jager, Sudhölter, & Picken, 2010).

Crystal Structure and Chemical Properties

Studies on the crystal structure and chemical properties of benzaldehyde derivatives, such as 2-(2-fluoro-4-nitroanilinoethyl)benzaldehyde, provide insights into the planar and parallel arrangement of benzaldehyde fragments. These studies contribute to the understanding of the molecular configurations and potential applications in various chemical processes (Clegg, Elsegood, Stanforth, Hedley, Stanley, Raper, & Creighton, 1999).

Synthesis of Fluorescent Polymers

4-(Trifluorovinyloxy)benzaldehyde has been utilized in the synthesis of novel phenylene vinylene-bistrifluorovinyl ether monomers. These monomers have led to the development of fluorescent polymers with excellent thermal stability and solubility in common organic solvents. Such advancements underscore the role of fluorinated benzaldehydes in creating new materials with unique optical properties (Neilson, Budy, Ballato, & Smith, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name |

4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-16-10(13,14)9(11,12)8-4-2-7(6-15)3-5-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOINXIXPJMEACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CC=C(C=C1)C=O)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)

![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)

![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)

![N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide](/img/structure/B2407018.png)

![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2407026.png)